![molecular formula C9H11BrClNO2 B1441895 L-Phenylalanine, 3-bromo-, hydrochloride CAS No. 615535-65-4](/img/structure/B1441895.png)
L-Phenylalanine, 3-bromo-, hydrochloride
Overview
Description
L-Phenylalanine, 3-bromo-, hydrochloride is a brominated derivative of the essential amino acid L-phenylalanine. This compound is characterized by the presence of a bromine atom at the third position of the phenyl ring and is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
L-Phenylalanine, 3-bromo-, hydrochloride, also known as (2S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride, is a derivative of phenylalanine . Phenylalanine is an essential amino acid and a precursor of several important molecules in the body, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine and its metabolites.
Mode of Action
The antidepressant effects of l-phenylalanine are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects
Biochemical Pathways
As a derivative of phenylalanine, this compound is likely to be involved in the same biochemical pathways. Phenylalanine is a precursor in the synthesis of several important molecules, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These molecules play crucial roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
For example, it may influence the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, potentially affecting pigmentation, neurotransmission, and hormone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-bromo-, hydrochloride typically involves the bromination of L-phenylalanine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, 3-bromo-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of L-phenylalanine or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3-Bromo-L-phenylalanine is utilized as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other conditions. For instance, it serves as an intermediate in the preparation of lifitegrast, a drug used for treating dry eye disease .
Case Studies
In recent studies, researchers have explored its potential in creating compounds that modulate neurotransmitter activity, which could lead to advancements in treating psychiatric disorders. The incorporation of bromine into the phenylalanine structure enhances the pharmacological properties of these compounds, making them more effective .
Biochemical Research
Protein Interaction Studies
3-Bromo-L-phenylalanine is instrumental in biochemical research focused on understanding protein synthesis and enzyme activity. It aids researchers in elucidating metabolic pathways by acting as a substrate or inhibitor in enzyme assays .
Mechanistic Insights
For example, studies have shown that variations in bromination can significantly affect the binding affinity of peptides to their respective receptors, providing insights into enzyme mechanisms and protein interactions .
Peptide Synthesis
Applications in Therapeutics
The compound plays a crucial role in peptide synthesis, where it is incorporated to create peptides with specific functionalities. These peptides can be utilized in drug delivery systems or as therapeutic agents targeting specific biological pathways .
Custom Synthesis Services
Many research institutions and companies offer custom synthesis services for peptides that include 3-Bromo-L-phenylalanine as a component. This flexibility allows for tailored approaches to drug development .
Material Science
Development of Advanced Materials
In material science, 3-Bromo-L-phenylalanine is being researched for its application in developing advanced materials, including polymers with unique properties. These materials can be utilized in various industrial applications due to their enhanced mechanical and thermal stability .
Innovative Applications
Research has indicated potential uses in creating smart materials that respond to environmental stimuli, which could have applications ranging from sensors to drug delivery systems .
Analytical Chemistry
Quality Control Applications
3-Bromo-L-phenylalanine is also significant in analytical chemistry for developing methods to detect and quantify amino acids. Its application enhances quality control processes within food and pharmaceutical industries by ensuring accurate measurement of amino acid concentrations .
Method Development
Researchers have developed chromatographic techniques utilizing this compound to improve sensitivity and specificity when analyzing complex biological samples .
Summary Table of Applications
Application Area | Specific Uses | Notable Outcomes |
---|---|---|
Pharmaceutical Development | Drug synthesis (e.g., lifitegrast) | Targeting neurological disorders |
Biochemical Research | Protein interaction studies | Insights into metabolic pathways |
Peptide Synthesis | Creation of therapeutic peptides | Tailored drug delivery systems |
Material Science | Development of advanced polymers | Smart materials with unique properties |
Analytical Chemistry | Detection and quantification of amino acids | Enhanced quality control measures |
Comparison with Similar Compounds
L-Phenylalanine, 3-bromo-, hydrochloride can be compared with other brominated phenylalanine derivatives and similar amino acids. Some similar compounds include:
L-Phenylalanine, 4-bromo-, hydrochloride: Bromination at the fourth position of the phenyl ring.
L-Tyrosine, 3-bromo-, hydrochloride: Brominated derivative of L-tyrosine.
L-Phenylalanine, 3-chloro-, hydrochloride: Chlorinated derivative of L-phenylalanine.
Uniqueness: The unique position of the bromine atom in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications. Its reactivity and interaction with molecular targets can differ significantly from other similar compounds, highlighting its importance in scientific studies.
Biological Activity
L-Phenylalanine, 3-bromo-, hydrochloride is a derivative of the essential amino acid phenylalanine, modified with a bromine atom at the third carbon position. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, biochemistry, and protein engineering. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: C9H10BrNO2
- Molecular Weight: 232.09 g/mol
Synthesis Methods:
The synthesis of this compound typically involves:
- Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride.
- Bromination: The protected phenylalanine undergoes bromination at the third position using N-bromosuccinimide (NBS).
- Deprotection: Removal of the Boc protecting group to yield the final product.
Biological Activity
L-Phenylalanine plays a crucial role in various biological processes:
- Neurotransmitter Synthesis:
- Transport Mechanisms:
- Enzyme Interactions:
Applications in Research
This compound has diverse applications:
- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of peptides with specific functionalities .
- Medicinal Chemistry: The unique bromine substituent enhances the biological activity of peptide-based drugs, making it valuable for targeting neurological disorders .
- Protein Engineering: Used in studies aimed at modifying protein structures to understand their functions better .
Case Studies and Research Findings
-
Enzyme-Substrate Interactions:
A study highlighted the use of brominated phenylalanines in investigating enzyme-substrate interactions, revealing significant insights into metabolic pathways and enzyme kinetics . -
Cognitive Function Studies:
Research indicates that alterations in phenylalanine levels can affect cognitive functions due to their role in neurotransmitter synthesis. Elevated levels may lead to disruptions in serotonin production, impacting mood and behavior . -
Pharmaceutical Development:
Investigations into drug formulations incorporating brominated phenylalanines have shown promise in enhancing drug efficacy and selectivity for neurological targets .
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 232.09 g/mol |
Solubility | Soluble in water |
pKa (Carboxylic Acid) | 1.83 |
pKa (Amino Group) | 9.13 |
Application | Description |
---|---|
Peptide Synthesis | Building block for SPPS |
Medicinal Chemistry | Enhances drug activity |
Protein Engineering | Modifies protein structures |
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIBMCVLBZBLR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718806 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615535-65-4 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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